4-amino-3-fluoro-N-methylbenzamide
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Overview
Description
4-Amino-3-fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H9FN2O. It is a derivative of benzamide, characterized by the presence of an amino group at the fourth position, a fluorine atom at the third position, and a methyl group attached to the nitrogen atom of the amide group.
Mechanism of Action
Target of Action
A structurally similar compound, n-methylbenzamide, is known to inhibit phosphodiesterase 10a (pde10a) , which is abundant in brain tissue and plays a crucial role in signal transduction by breaking down cyclic nucleotides.
Mode of Action
If it acts similarly to N-Methylbenzamide, it may inhibit the activity of PDE10A, leading to an increase in cyclic nucleotide levels and altered signal transduction .
Biochemical Pathways
If it shares a similar mechanism with N-Methylbenzamide, it could impact pathways involving cyclic nucleotides, such as cAMP and cGMP signaling pathways .
Pharmacokinetics
Its physical properties such as molecular weight (16817 g/mol), density (12±00 g/cm3), and boiling point (3020±00 °C at 760 mmHg) can provide some insights .
Result of Action
If it acts similarly to N-Methylbenzamide, it could lead to increased levels of cyclic nucleotides, potentially affecting cellular signaling .
Preparation Methods
The synthesis of 4-amino-3-fluoro-N-methylbenzamide typically involves multiple steps. One common method starts with 2-fluoro-4-nitrotoluene as the raw material. The synthetic route includes the following steps:
Oxidation: The 2-fluoro-4-nitrotoluene is oxidized using potassium permanganate to form the corresponding carboxylic acid.
Chlorination: The carboxylic acid is then chlorinated using thionyl chloride to form the corresponding acid chloride.
Amination: The acid chloride undergoes amination with methylamine to form the N-methylamide.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-Amino-3-fluoro-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and fluoro groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific details on these reactions are less commonly documented.
Common reagents used in these reactions include thionyl chloride for chlorination, methylamine for amination, and palladium on carbon for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-3-fluoro-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural properties.
Industry: Used in the production of specialty chemicals and materials
Comparison with Similar Compounds
4-Amino-3-fluoro-N-methylbenzamide can be compared with other similar compounds such as:
4-Amino-2-fluoro-N-methylbenzamide: Similar structure but with the fluorine atom at the second position instead of the third.
3-Amino-4-fluoro-N-methylbenzamide: Similar structure but with the amino and fluoro groups swapped positions.
N-Methylbenzamide: Lacks the amino and fluoro substituents, making it less reactive in certain chemical reactions .
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
4-amino-3-fluoro-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBSQFIZISUXHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90663-31-3 |
Source
|
Record name | 4-amino-3-fluoro-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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